1-Methyl-1H-pyrazole-5-sulfonyl chloride 1-Methyl-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1020721-61-2
VCID: VC2273210
InChI: InChI=1S/C4H5ClN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3
SMILES: CN1C(=CC=N1)S(=O)(=O)Cl
Molecular Formula: C4H5ClN2O2S
Molecular Weight: 180.61 g/mol

1-Methyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1020721-61-2

Cat. No.: VC2273210

Molecular Formula: C4H5ClN2O2S

Molecular Weight: 180.61 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-pyrazole-5-sulfonyl chloride - 1020721-61-2

Specification

CAS No. 1020721-61-2
Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
IUPAC Name 2-methylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C4H5ClN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3
Standard InChI Key OWLKLUGPVSESBX-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)S(=O)(=O)Cl
Canonical SMILES CN1C(=CC=N1)S(=O)(=O)Cl

Introduction

Molecular Identification and Characterization

1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1020721-61-2) is an organic compound belonging to the class of sulfonyl chlorides with a methylated pyrazole heterocyclic core. The compound is identified by its molecular formula C4H5ClN2O2S and has a molecular weight of 180.613 g/mol . It features a reactive sulfonyl chloride functional group attached to a 1-methyl-1H-pyrazole ring system at the 5-position, which contributes to its chemical versatility and synthetic utility.

The compound is known by several synonyms in chemical databases and literature, including 1-Methylpyrazole-5-sulfonyl chloride, 1-Methyl-1H-pyrazol-5-sulfonyl chloride, 5-(Chlorosulphonyl)-1-methyl-1H-pyrazole, and 1-Methyl-1H-pyrazole-5-sulphonyl chloride . These alternate nomenclatures reflect different naming conventions used across various chemical databases and research publications, but all refer to the same molecular entity.

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride are summarized in Table 1, providing essential information for researchers working with this compound:

PropertyValue
CAS Number1020721-61-2
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.613 g/mol
Exact Mass179.976 g/mol
Polar Surface Area (PSA)60.340 Ų
LogP1.42840
MDL NumberMFCD09065021
Physical StateNot specified in literature
Melting PointNot available
Boiling PointNot available

Table 1: Physical and chemical properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The compound's moderate polar surface area (PSA) of 60.340 Ų and LogP value of 1.42840 suggest a balance between hydrophilicity and lipophilicity, which can influence its solubility characteristics and potential for membrane permeability in biological systems . The exact mass of 179.976 g/mol is useful for analytical identification using mass spectrometry techniques .

Structural Characteristics

The structural framework of 1-Methyl-1H-pyrazole-5-sulfonyl chloride consists of a five-membered pyrazole heterocyclic ring with a methyl group attached to one of the nitrogen atoms (N1 position) and a sulfonyl chloride group (SO2Cl) at the C5 position. This specific arrangement of functional groups provides distinct chemical reactivity patterns that make the compound valuable in organic synthesis.

The sulfonyl chloride group is highly reactive toward nucleophiles, making this compound an excellent substrate for various substitution reactions. The methylation at the N1 position of the pyrazole ring affects the electronic distribution within the heterocycle, influencing both the stability of the compound and its reactivity patterns in chemical transformations.

Structural Isomerism and Related Compounds

An important structural consideration with pyrazole derivatives is the potential for isomerism. While the target compound has the sulfonyl chloride group at the 5-position, related compounds with different substitution patterns exist. For example, 1-methyl-1H-pyrazole-3-sulfonyl chloride is a positional isomer with the sulfonyl chloride group attached at the C3 position instead of C5 . This structural variability contributes to the diversity of pyrazole-based chemical libraries and their applications.

Other structurally related compounds include functionalized derivatives such as 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride (CAS: 884340-52-7), which incorporates a trifluoromethyl group at the C3 position , and 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride (CAS: 1785243-74-4), which features a cyclobutylmethyl substituent at the N1 position instead of a methyl group.

Synthesis and Preparation Methods

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride typically involves a controlled reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid under specific conditions to achieve selective sulfonylation at the 5-position of the pyrazole ring. This synthetic approach requires careful handling and reaction parameter control due to the hazardous nature of chlorosulfonic acid and to ensure regioselectivity in the product formation.

The general synthetic pathway can be summarized as follows:

  • Preparation or acquisition of 1-methyl-1H-pyrazole as the starting material

  • Reaction with chlorosulfonic acid under temperature-controlled conditions

  • Quenching and workup procedures to isolate the sulfonyl chloride product

  • Purification steps to obtain the desired compound with appropriate purity

The precise reaction conditions, including temperature, reaction time, and solvent systems, are critical for achieving high yields and selectivity in this synthesis. Laboratory safety protocols must be strictly followed due to the corrosive and reactive nature of chlorosulfonic acid used in this preparation.

Alternative Synthetic Approaches

While direct sulfonylation of 1-methyl-1H-pyrazole is the most common approach, alternative synthetic strategies may involve:

  • Preparation of pyrazole derivatives followed by N-methylation and subsequent sulfonylation

  • Construction of the pyrazole ring with appropriate functional groups that can be converted to sulfonyl chloride

  • Conversion of other functional groups (such as thiols or sulfonic acids) to sulfonyl chloride after the pyrazole scaffold is established

These alternative approaches may offer advantages in specific scenarios, such as when working with complex starting materials or when seeking to avoid the direct handling of chlorosulfonic acid.

Chemical Reactivity and Applications

1-Methyl-1H-pyrazole-5-sulfonyl chloride demonstrates significant reactivity, particularly in nucleophilic substitution reactions where the sulfonyl chloride group serves as an excellent leaving group. This reactivity profile makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Key Reaction Patterns

The primary reaction patterns of 1-Methyl-1H-pyrazole-5-sulfonyl chloride include:

  • Sulfonamide formation: Reaction with primary or secondary amines to form sulfonamide derivatives

  • Sulfonate ester synthesis: Reaction with alcohols to produce sulfonate esters

  • Sulfonothioate preparation: Reaction with thiols to yield sulfonothioate compounds

  • Reduction reactions: Conversion to other sulfur-containing functional groups through selective reduction

  • Coupling reactions: Participation in metal-catalyzed coupling reactions for the formation of complex molecular structures

These reaction pathways provide access to diverse chemical entities with potential applications in medicinal chemistry, materials science, and other research areas.

Applications in Medicinal Chemistry

In medicinal chemistry, 1-Methyl-1H-pyrazole-5-sulfonyl chloride serves as a key intermediate in the synthesis of bioactive compounds with various pharmacological activities. The pyrazole ring system is a privileged structure in drug discovery, appearing in numerous therapeutic agents with diverse biological activities including anti-inflammatory, antifungal, antibacterial, and anticancer properties.

Current Research and Future Perspectives

Research involving 1-Methyl-1H-pyrazole-5-sulfonyl chloride continues to expand, particularly in the development of novel synthetic methodologies and the exploration of new pyrazole-based compounds with potential biological activities. The compound serves as a versatile building block in the synthesis of more complex molecules with applications in diverse fields including pharmaceuticals, agrochemicals, and materials science.

Recent Developments in Synthetic Applications

Recent research efforts have focused on employing 1-Methyl-1H-pyrazole-5-sulfonyl chloride in the preparation of functionalized pyrazole derivatives through various coupling strategies and modification reactions. These approaches aim to expand the chemical space of pyrazole-based compounds and identify new lead structures for drug discovery programs.

The development of greener synthetic routes for the preparation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride and its derivatives represents another active area of research, seeking to minimize the environmental impact of chemical processes involving this compound.

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